1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone
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Overview
Description
1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
The synthesis of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone typically involves the reaction of appropriate thiazole precursors with trifluoromethylating agents. One common method includes the use of trifluoromethyl ketones and thiazole derivatives under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone can be compared with other thiazole derivatives such as:
Dabrafenib: An anticancer drug containing the thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole ring.
Patellamide A: A natural product with a thiazole moiety.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C7H6F3NOS |
---|---|
Molecular Weight |
209.19 g/mol |
IUPAC Name |
1-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C7H6F3NOS/c1-3(12)6-11-5(4(2)13-6)7(8,9)10/h1-2H3 |
InChI Key |
MPIJFIFRGNTYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C(=O)C)C(F)(F)F |
Origin of Product |
United States |
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